A Technical Guide to 5-bromo-3-hydroxy-3H-isobenzofuran-1-one: Properties, Synthesis, and Applications
A Technical Guide to 5-bromo-3-hydroxy-3H-isobenzofuran-1-one: Properties, Synthesis, and Applications
Introduction: Situating a Key Intermediate in Modern Chemistry
Within the landscape of synthetic chemistry and drug discovery, the isobenzofuranone scaffold, commonly known as a phthalide, represents a privileged structure.[1] These molecules, characterized by a benzene ring fused to a γ-lactone, are prevalent in numerous natural products from plants and fungi and are recognized for a wide spectrum of biological activities.[1] The isobenzofuranone class has demonstrated antioxidant, antifungal, anti-platelet, anticonvulsant, and antiproliferative properties, marking it as a fertile ground for therapeutic development.[1]
This guide focuses on a specific, synthetically valuable derivative: 5-bromo-3-hydroxy-3H-isobenzofuran-1-one (CAS No. 102126-71-6). This molecule is distinguished by two key functional groups that impart significant reactivity and synthetic versatility: a bromine atom on the aromatic ring and a hemiacetal (or lactol) hydroxyl group at the 3-position. The strategic placement of the bromine atom provides a reactive handle for cross-coupling reactions, while the hydroxyl group allows for a variety of subsequent chemical transformations.[1] These features position 5-bromo-3-hydroxy-3H-isobenzofuran-1-one as a critical intermediate in the synthesis of more complex pharmaceuticals and functional materials. This document provides an in-depth examination of its fundamental properties, a plausible and detailed synthesis protocol, its chemical reactivity, and its potential applications for researchers in organic synthesis and medicinal chemistry.
Core Physicochemical and Structural Properties
The fundamental identity and properties of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one are summarized below. It is important to note that while some data is experimentally confirmed, other values are predicted based on the properties of structurally analogous compounds.
| Property | Value | Source(s) |
| CAS Number | 102126-71-6 | [1][2] |
| Molecular Formula | C₈H₅BrO₃ | |
| Molecular Weight | 229.03 g/mol | [1][2] |
| Synonyms | 5-bromo-3-hydroxy-2-benzofuran-1(3H)-one | [2] |
| Appearance | Predicted: White to off-white crystalline solid | Based on analogs like 5-bromophthalide[3] |
| Melting Point | No data available; (Related compound 5-bromophthalide: 162-166 °C) | [3] |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, THF, Methanol) | General chemical principles |
| Storage Temperature | Room Temperature | [2] |
| InChI Key | HJPAMEIHXKSDRO-UHFFFAOYSA-N | [1][2] |
Proposed Synthesis Pathway and Experimental Protocol
While direct, peer-reviewed synthesis protocols for 5-bromo-3-hydroxy-3H-isobenzofuran-1-one are not widely published, a robust synthetic route can be designed based on the well-established chemistry of its structural components. The most logical precursor is 5-bromo-2-formylbenzoic acid, which exists in equilibrium with the target lactol form.[4] The synthesis, therefore, involves the selective oxidation of a suitable precursor, such as 4-bromo-o-xylene, followed by cyclization.
The diagram below outlines a plausible two-step synthesis beginning from the commercially available 4-bromophthalic anhydride.
Caption: Proposed two-step synthesis of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one.
Detailed Experimental Protocol
Causality: This protocol is designed for efficiency and control. Step 1 employs a selective reduction of an anhydride to a lactone.[5] Sodium borohydride is chosen as it is a mild reducing agent capable of this transformation, while THF is an appropriate aprotic solvent.[5][6] Step 2 follows a classic Wohl-Ziegler reaction for benzylic bromination followed by hydrolysis to install the hydroxyl group.[4][7]
Step 1: Synthesis of 5-Bromophthalide from 4-Bromophthalic Anhydride [5][6]
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, prepare a slurry of sodium borohydride (0.57 molar equivalents) in anhydrous tetrahydrofuran (THF). Cool the slurry to 5°C using an ice bath.
-
Reagent Addition: Dissolve 4-bromophthalic anhydride (1.0 molar equivalent) in anhydrous THF. Add this solution dropwise to the cooled NaBH₄ slurry via the dropping funnel over 1 hour, ensuring the internal temperature is maintained between 5°C and 15°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature (approx. 25°C) for an additional hour. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, cautiously acidify the reaction mixture with dilute HCl. Transfer the mixture to a separatory funnel. The product will partition into the organic phase. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product will be a mixture of 5-bromophthalide and 6-bromophthalide. The desired 5-bromophthalide isomer can be purified and isolated via selective crystallization from a suitable solvent system like aqueous ethanol.[5]
Step 2: Synthesis of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one [4][7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 100-watt lamp), dissolve the purified 5-bromophthalide (1.0 molar equivalent) and N-bromosuccinimide (NBS, 1.0 molar equivalent) in dry carbon tetrachloride. Add a radical initiator such as AIBN or benzoyl peroxide.
-
Reaction Progression: Heat the mixture to reflux while irradiating with the lamp. The reaction is complete when the denser NBS disappears and the less dense succinimide floats to the surface.
-
Intermediate Isolation: Cool the reaction mixture and filter to remove the succinimide. Concentrate the filtrate to yield crude 3,5-dibromophthalide.
-
Hydrolysis: Transfer the crude 3,5-dibromophthalide to a new flask. Add water and heat the mixture. The hydrolysis of the benzylic bromide to the hemiacetal is typically facile.[4]
-
Final Purification: After cooling, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate), dried, and purified by recrystallization or column chromatography to yield the final product, 5-bromo-3-hydroxy-3H-isobenzofuran-1-one.
Structural Elucidation by Spectroscopy
While specific experimental spectra for this compound are not widely available, its structure can be confidently assigned using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, which will exhibit splitting patterns influenced by the bromine substituent. A key diagnostic signal will be the methine proton at the C3 position, adjacent to both the hydroxyl group and the lactone oxygen, which would likely appear as a singlet. The hydroxyl proton will also be present, likely as a broad singlet that can be exchanged with D₂O.
-
¹³C NMR Spectroscopy: The carbon NMR would show eight distinct signals. The most downfield signal would correspond to the carbonyl carbon of the lactone. The carbon atom at the C3 position (the hemiacetal carbon) would appear in the range of 90-100 ppm. The aromatic carbons would show signals in the typical 120-150 ppm range, with the carbon attached to the bromine atom showing a characteristic shift.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong absorption for the lactone carbonyl (C=O) group around 1750-1770 cm⁻¹, and a broad absorption for the hydroxyl (O-H) group around 3200-3400 cm⁻¹.
Chemical Reactivity and Synthetic Potential
The reactivity of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one is dominated by its hemiacetal functionality and the bromo-substituted aromatic ring.[1]
Reactions of the Hydroxyl Group:
-
Esterification: The C3-hydroxyl group is part of a reactive hemiacetal and can be readily esterified with carboxylic acids or their derivatives (e.g., acid anhydrides) under acidic catalysis.[1]
-
Oxidation: As a secondary alcohol, the C3-hydroxyl can be oxidized using common oxidizing agents (e.g., PCC, DMP) to yield the corresponding 5-bromo-isobenzofuran-1,3-dione (4-bromophthalic anhydride).[1]
Reactivity of the Lactone Ring:
-
Acidic Conditions: Under acidic conditions, the lactone can undergo reversible hydrolysis to its open-chain tautomer, 5-bromo-2-formylbenzoic acid.
-
Basic Conditions: The lactone is prone to irreversible hydrolysis (saponification) under basic conditions, driven by the formation of a resonance-stabilized carboxylate anion.[1]
The following table summarizes the expected reactivity under various conditions:
| Condition | Reagent/Environment | Expected Reaction/Behavior | Mechanistic Pathway |
| Acidic | H₂O / H⁺, heat | Reversible hydrolysis to 5-bromo-2-formylbenzoic acid | Acid-catalyzed ester hydrolysis |
| R'OH / H⁺ | Etherification at C3-OH | Acid-catalyzed substitution | |
| HNO₃ / H₂SO₄ | Nitration of the aromatic ring | Electrophilic Aromatic Substitution | |
| Basic | NaOH / H₂O, heat | Irreversible hydrolysis of lactone | Base-catalyzed ester hydrolysis |
| NaH, then R'X | Deprotonation of C3-OH followed by etherification | Williamson ether synthesis-type | |
| Neutral | Mild Oxidizing Agent (PCC) | Oxidation of C3-OH to ketone | Oxidation of secondary alcohol |
| Organometallic | Arylboronic acid, Pd catalyst | Suzuki cross-coupling at the C5-Br position | Catalytic cross-coupling |
Applications in Research and Development
The true value of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one lies in its role as a versatile synthetic building block.
Pharmaceutical Synthesis
Brominated phthalides are established precursors in the pharmaceutical industry. For instance, 5-bromophthalide is a pivotal intermediate in the synthesis of the widely used selective serotonin reuptake inhibitor (SSRI) antidepressant, Citalopram.[6] The bromo- and hydroxy- functionalized title compound serves as a highly adaptable starting point for creating libraries of novel, biologically active molecules. The isobenzofuranone core itself is associated with a range of bioactivities, and modifications enabled by the hydroxyl and bromo groups allow for extensive structure-activity relationship (SAR) studies.
Material Science
The bromine atom acts as a key functional handle for polymerization and material functionalization. Through palladium-catalyzed cross-coupling reactions like the Suzuki or Stille reactions, the isobenzofuranone core can be incorporated into polymer backbones. This allows for the synthesis of functional polymers with tailored thermal, optical, or electronic properties for potential use in advanced materials such as organic light-emitting diodes (OLEDs).
The logical pathway from this intermediate to advanced functional materials is depicted below.
Caption: Synthetic utility of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one leading to advanced materials.
Safety and Handling
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory precautions should be taken:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
5-bromo-3-hydroxy-3H-isobenzofuran-1-one is more than a simple chemical entity; it is a versatile platform for innovation in both medicinal chemistry and material science. Its dual functionality—a reactive hemiacetal and a synthetically accessible aromatic bromide—provides chemists with a powerful tool for constructing complex molecular architectures. While further research is needed to fully characterize its properties and uncover its specific biological activities, its potential as a high-value intermediate is clear. This guide serves as a foundational resource for scientists looking to leverage the unique chemical attributes of this promising isobenzofuranone derivative.
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